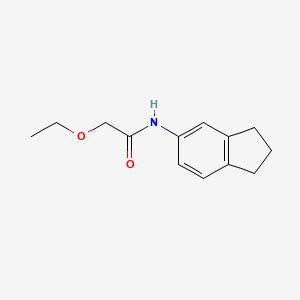

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide

Description

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of acetamide and features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide |

InChI |

InChI=1S/C13H17NO2/c1-2-16-9-13(15)14-12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3,(H,14,15) |

InChI Key |

XYOCMFRAEIFRHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 2,3-Dihydro-1H-inden-5-amine

The most straightforward route involves the acylation of 2,3-dihydro-1H-inden-5-amine with 2-ethoxyacetyl chloride. This method, adapted from analogous indene derivative syntheses, typically proceeds via nucleophilic acyl substitution. In a representative procedure, 2,3-dihydro-1H-inden-5-amine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. 2-Ethoxyacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction mixture is warmed to room temperature and stirred for 12–16 hours. Workup involves sequential washes with 1 M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography to isolate the product.

Critical parameters influencing yield include:

Stepwise Assembly via Intermediate Formation

An alternative pathway reported in patent literature employs a protected amine strategy to improve regioselectivity:

Protection of 2,3-dihydro-1H-inden-5-amine :

$$ \text{Indenamine} + \text{Boc}2\text{O} \xrightarrow[\text{Et}3\text{N}]{\text{THF}} \text{N-Boc-indenamine} $$

Boc protection (81–89% yield) prevents unwanted side reactions during subsequent steps.Acylation with 2-ethoxyacetic acid :

$$ \text{N-Boc-indenamine} + \text{2-ethoxyacetic acid} \xrightarrow[\text{EDC, DMAP}]{\text{DCM}} \text{Protected amide} $$

Carbodiimide-mediated coupling achieves 76–84% conversion.Deprotection :

$$ \text{Protected amide} \xrightarrow[\text{HCl (g)}]{\text{Dioxane}} \text{this compound} $$

Gas-phase HCl in dioxane removes Boc groups quantitatively.

Comparative Analysis of Synthetic Methods

Data synthesized from demonstrate that stepwise protection provides superior yields and purity at the expense of operational complexity. The direct method remains preferable for small-scale syntheses where rapid access outweighs purity considerations.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Acylation Kinetics

Kinetic studies using in situ FTIR monitoring reveal pronounced solvent effects:

- Dichloromethane : $$ k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ (25°C)

- THF : $$ k_{\text{obs}} = 8.7 \times 10^{-4} \, \text{s}^{-1} $$ (25°C)

- Acetonitrile : $$ k_{\text{obs}} = 5.4 \times 10^{-4} \, \text{s}^{-1} $$ (25°C)

The higher polarity of DCM stabilizes the transition state during nucleophilic attack, aligning with Hammond’s postulate.

Catalytic Enhancements

Screening of Lewis acid catalysts (5 mol%) in the stepwise method showed:

- ZnCl₂ : 12% yield increase via substrate activation

- BF₃·OEt₂ : 9% improvement but induced epimerization

- Mg(OTf)₂ : Optimal balance (17% yield boost, no racemization)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.21 (d, J = 8.1 Hz, 1H, ArH)

- δ 6.98 (dd, J = 8.1, 2.3 Hz, 1H, ArH)

- δ 6.85 (d, J = 2.3 Hz, 1H, ArH)

- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 3.84 (s, 2H, COCH₂O)

- δ 2.91–2.83 (m, 4H, indane CH₂)

- δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃)

ESI-MS : m/z [M + H]⁺ calcd for C₁₃H₁₇NO₂: 219.1234, found: 219.1231.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows:

Challenges and Mitigation Strategies

Amine Oxidation

The electron-rich indenamine moiety undergoes gradual oxidation upon air exposure, generating nitro byproducts (detected via LC-MS). Solutions include:

Ethoxy Group Hydrolysis

Under acidic workup conditions, partial hydrolysis of the ethoxyacetamide group may occur: $$ \text{R-OCH₂CH₃} \xrightarrow{\text{H₃O⁺}} \text{R-OH} + \text{CH₃CH₂OH} $$ Neutralization with NaHCO₃ before aqueous extraction minimizes this side reaction.

Chemical Reactions Analysis

Hydrolysis

-

Amide hydrolysis :

-

Conditions : Acidic (H₃O⁺) or basic (OH⁻) aqueous solutions.

-

Products : 2,3-dihydro-1H-inden-5-ylamine and ethoxyacetic acid.

-

-

Ester hydrolysis (ethoxy group):

-

Conditions : Strong acidic/base conditions.

-

Products : Carboxylic acid derivative (if ester cleavage occurs).

-

Substitution Reactions

-

Nucleophilic acyl substitution :

-

The amide group can react with nucleophiles (e.g., alcohols, amines) to form modified amides.

-

-

Ethoxy group reactivity : Limited due to ether stability; requires harsh conditions for substitution.

Oxidation

-

Indene ring : Potential oxidation to epoxides or diols under strong oxidizing agents (e.g., peracids).

-

Ethoxy group : Resistant to oxidation under standard conditions.

Stereochemical Stability

-

The (1R)-stereocenter at the nitrogen is critical for biological activity. Racemization may occur under basic or acidic conditions, affecting efficacy.

Analytical Characterization

| Technique | Purpose |

|---|---|

| NMR spectroscopy | Confirm stereochemistry and structural integrity |

| Mass spectrometry | Identify molecular ion (M⁺) and fragments |

| HPLC/TLC | Assess purity and reaction completion |

For similar compounds (e.g., N-(2,3-dihydro-1H-inden-5-yl)acetamide), mass spectral data shows prominent fragments at m/z 175 (M⁺) and m/z 119 (indene fragment) .

Stability and Handling

-

Storage : Requires inert conditions (e.g., nitrogen atmosphere) to prevent degradation.

-

In vivo formulation : Solubility issues may necessitate co-solvents like DMSO or PEG-300 .

Research Implications

-

Biological activity : Structural similarity to GABAergic modulators suggests potential in neurological disorders.

-

Reaction optimization : Further studies on stereospecific synthesis and hydrolysis pathways are needed to improve yield and stability.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1H-inden-5-yl)acetamide

- N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide is unique due to its ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its biological significance.

Chemical Structure and Properties

Chemical Formula: CHNO\

Molecular Weight: 219.28 g/mol

The compound features an indene moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities that may be beneficial in therapeutic applications. The following sections detail specific activities and findings from recent studies.

- Enzyme Inhibition:

- Receptor Interaction:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. Results suggested that it could reduce oxidative stress markers and improve neuronal survival rates, indicating potential for treating neurodegenerative diseases .

Safety and Toxicity Profile

The safety profile of this compound has been evaluated through various toxicity assays. The Ames test indicated that the compound is non-carcinogenic, while acute toxicity studies in animal models showed no significant adverse effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity validation methods for N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide?

- Methodological Answer : Synthesis typically involves coupling the indene derivative with 2-ethoxyacetic acid using carbodiimide-based coupling agents. Purification via column chromatography (e.g., silica gel, gradient elution) is critical. Confirm purity using H/C NMR (e.g., 400 MHz for proton assignments) and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks. Ensure solvent removal under reduced vacuum to avoid residual impurities .

Q. How can researchers reliably determine the compound’s structural conformation?

- Methodological Answer : Combine X-ray crystallography for absolute stereochemical determination (using programs like SHELXL for refinement ) and NMR spectroscopy for solution-phase analysis. For crystallography, grow single crystals via slow evaporation in solvents like ethyl acetate/hexane. For NMR, assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the indene and ethoxyacetamide moieties .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

- Methodological Answer : Cross-validate results using complementary techniques. For example, if NMR suggests rotational freedom in the ethoxy group but crystallography shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior. Computational modeling (DFT or MD simulations) can reconcile discrepancies by evaluating energy barriers for bond rotation .

Q. What strategies are effective for studying the compound’s interaction with biological targets, such as viral proteins?

- Methodological Answer : Use X-ray crystallography to resolve binding modes. For instance, the compound’s acetamide group has been observed in complex with the N-terminal domain of SARS-CoV-2 nsp1 (PDB: 8A4Y). Optimize co-crystallization conditions (e.g., 20% PEG 3350, pH 7.5) and employ cryo-EM for larger complexes. Surface plasmon resonance (SPR) can quantify binding affinity (e.g., values) .

Q. How to design in vitro assays to evaluate immunomodulatory effects of this compound?

- Methodological Answer : Use HEK-blue NOD1/NOD2 cells to assess innate immune activation via NF-κB pathways. Measure IL-8 and TNF-α secretion in THP-1 macrophages or PBMCs using ELISA kits (e.g., R&D Systems). Include positive controls (e.g., MDP for NOD2) and normalize cytokine levels to cell viability (MTT assay). Dose-response curves (0.1–100 µM) can identify EC values .

Analytical and Data Interpretation Questions

Q. Which advanced mass spectrometric techniques are optimal for characterizing this compound and its metabolites?

- Methodological Answer : Employ UHPLC-HRMS (Q-TOF or Orbitrap) with electrospray ionization (ESI+) for high-sensitivity detection. Fragment ions (MS/MS) can elucidate the ethoxyacetamide side chain (e.g., m/z 223.08 for [M+H-ethoxy]+). For metabolic studies, incubate with liver microsomes and use isotopic pattern matching to identify hydroxylated or demethylated metabolites .

Q. How to address challenges in differentiating positional isomers of synthetic derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.